2-(4-ethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide is an organic compound that belongs to the class of acetamides This compound features a phenoxy group substituted with an ethyl group, and a thiazole ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-ethylphenol with an appropriate acylating agent to form the 4-ethylphenoxy intermediate.
Thiazole Intermediate Synthesis: Concurrently, 2-methyl-1,3-thiazole is synthesized through the cyclization of appropriate precursors.
Coupling Reaction: The final step involves coupling the 4-ethylphenoxy intermediate with the thiazole intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group attached to the phenoxy ring, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The phenoxy and thiazole rings can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
Oxidation: Formation of 4-ethylphenoxyacetic acid or corresponding aldehydes.
Reduction: Formation of 2-(4-ethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-ethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. The phenoxy and thiazole moieties can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide
- 2-(4-ethylphenoxy)-N-[2-(2-ethyl-1,3-thiazol-4-yl)ethyl]acetamide
- 2-(4-ethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-5-yl)ethyl]acetamide
Uniqueness
Compared to similar compounds, 2-(4-ethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide is unique due to the specific substitution pattern on the phenoxy and thiazole rings. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H20N2O2S |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-(4-ethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide |
InChI |
InChI=1S/C16H20N2O2S/c1-3-13-4-6-15(7-5-13)20-10-16(19)17-9-8-14-11-21-12(2)18-14/h4-7,11H,3,8-10H2,1-2H3,(H,17,19) |
InChI Key |
ABKJYVMVNSXXRU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NCCC2=CSC(=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.